1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The use of the Boc group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
The Boc group can be removed (deprotected) under acidic conditions, commonly with trifluoroacetic acid . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .Mechanism of Action
Target of Action
The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis, particularly for amines . This suggests that the compound may interact with amines or other nitrogen-containing functional groups in biological systems.
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo reactions involving the addition and removal of the Boc group.
Biochemical Pathways
The addition and removal of the boc group can influence the reactivity and properties of amines, potentially affecting various biochemical pathways involving these functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the pH of the environment can influence the addition and removal of the Boc group . Other factors, such as temperature and the presence of other chemicals, can also influence the compound’s action.
Future Directions
The use of Boc-protected amino acids and peptides in ionic liquids has been explored, with the ionic liquid demonstrating a catalytic effect and extending the possibility for extraction of water-soluble polar organic molecules . This suggests potential future directions for the use of Boc-protected compounds in organic synthesis.
Biochemical Analysis
Biochemical Properties
The 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid plays a role in biochemical reactions, particularly in the synthesis of dipeptides . It interacts with enzymes and other biomolecules during these reactions. For instance, it can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Molecular Mechanism
The molecular mechanism of action of this compound involves its Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in the synthesis of dipeptides, the distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJZXQNJDSMECU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175700 | |
Record name | 1-(1,1-Dimethylethyl) 3,6-dihydro-1,3(2H)-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86447-14-5 | |
Record name | 1-(1,1-Dimethylethyl) 3,6-dihydro-1,3(2H)-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86447-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 3,6-dihydro-1,3(2H)-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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